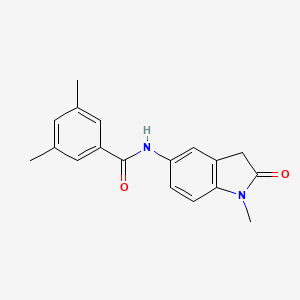![molecular formula C14H10N4 B2972172 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 478043-24-2](/img/structure/B2972172.png)
4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-1-yl)pyrrolo[1,2-a]quinoxaline is a complex organic compound characterized by its fused ring structure, which includes an imidazole ring and a pyrrolo[1,2-a]quinoxaline core
作用机制
Target of Action
Compounds with similar structures have been shown to target enzymes like the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes, such as egfr . This inhibition can lead to a decrease in cell proliferation, thereby potentially exhibiting anticancer properties .
Biochemical Pathways
This pathway is involved in cell cycle regulation, and its disruption can lead to inhibited cell growth and proliferation .
Result of Action
Similar compounds have demonstrated significant anticancer activity, showing potent cytotoxicity . This suggests that 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline may also have potential anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions: 4-(1H-Imidazol-1-yl)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
科学研究应用
Chemistry: In chemistry, 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
相似化合物的比较
4-(1H-imidazol-1-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of the quinoxaline core.
Tris[4-(1H-imidazol-1-yl)phenyl]amine: This compound contains multiple imidazole rings and an amine group, making it structurally different from 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline.
Uniqueness: this compound is unique due to its fused ring structure, which provides distinct chemical and physical properties compared to similar compounds. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
属性
IUPAC Name |
4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVSQVLDSLQVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
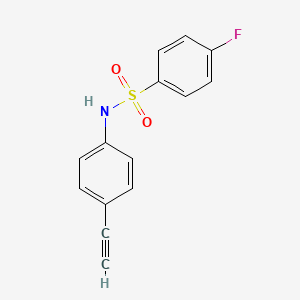
![6-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2972092.png)
![4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972093.png)

![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)
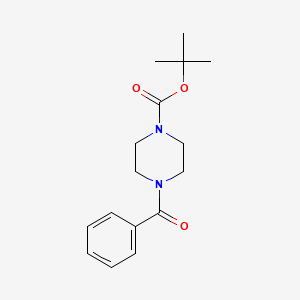

![2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2972098.png)
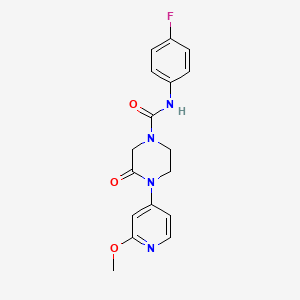
![3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B2972103.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)
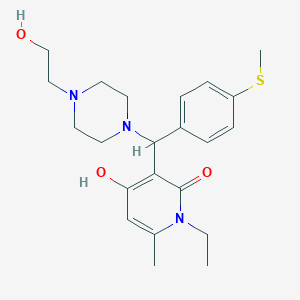
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)
